molecular formula C27H41N3O6 B12316666 Dicyclohexylamine (R)-3-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid

Dicyclohexylamine (R)-3-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid

Cat. No.: B12316666
M. Wt: 503.6 g/mol
InChI Key: DIMJZSGSWDHYDY-UHFFFAOYSA-N
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Description

. This compound is used in various chemical and biological research applications due to its unique properties and reactivity.

Preparation Methods

The synthesis of Z-D-DAP(ALOC)-OH DCHA involves multiple steps, including the protection and deprotection of functional groups. The synthetic route typically starts with the preparation of the protected diamino propionic acid derivative. The allyloxycarbonyl (Alloc) and benzyloxycarbonyl (Z) groups are used to protect the amino groups during the synthesis. The final product is obtained by reacting the protected intermediate with dicyclohexylamine (DCHA) under specific reaction conditions .

Chemical Reactions Analysis

Z-D-DAP(ALOC)-OH DCHA undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like palladium on carbon for Alloc group removal .

Scientific Research Applications

Z-D-DAP(ALOC)-OH DCHA is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Z-D-DAP(ALOC)-OH DCHA involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and biochemical pathways. The Alloc and Z protecting groups play a crucial role in modulating the reactivity and stability of the compound during these interactions .

Comparison with Similar Compounds

Z-D-DAP(ALOC)-OH DCHA can be compared with other similar compounds such as:

    N-alpha-Z-N-beta-Alloc-D-2,3-diaminopropionic acid: This compound has similar protecting groups and is used in similar research applications.

    N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid: This compound uses a different protecting group (Fmoc) and has different reactivity and stability properties.

    N-alpha-Boc-N-beta-Alloc-D-2,3-diaminopropionic acid: This compound uses a Boc protecting group and is used in peptide synthesis.

Z-D-DAP(ALOC)-OH DCHA is unique due to its specific combination of protecting groups and its reactivity profile, making it suitable for a wide range of research applications.

Properties

Molecular Formula

C27H41N3O6

Molecular Weight

503.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H18N2O6.C12H23N/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2

InChI Key

DIMJZSGSWDHYDY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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